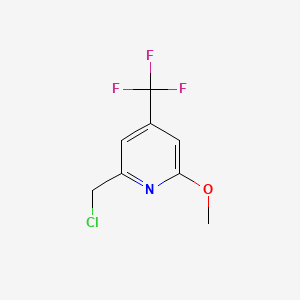

2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine

Description

2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a methoxy group at position 6, and a trifluoromethyl group at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group and electron-withdrawing trifluoromethyl substituent, which enhance its utility in nucleophilic substitution reactions and cross-coupling chemistry. Its molecular formula is C₈H₆ClF₃NO, with a molecular weight of 236.59 g/mol (calculated from atomic weights).

Properties

Molecular Formula |

C8H7ClF3NO |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

2-(chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-3-5(8(10,11)12)2-6(4-9)13-7/h2-3H,4H2,1H3 |

InChI Key |

ZTCXLYXUIZPERR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)CCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

Trifluoroacetyl-Based Ring Formation

A prominent method involves constructing the pyridine ring using trifluoroacetyl intermediates. As demonstrated in CN116425671A, vinyl n-butyl ether reacts with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one (Step 1, 74% yield). Subsequent Horner-Wadsworth-Emmons reaction with trimethylphosphonoacetate generates α,β-unsaturated ketones, which undergo cyclocondensation with ammonium acetate to yield 2-hydroxy-4-trifluoromethylpyridine (Step 3). Final chlorination using thionyl chloride (SOCl₂) in 1,2-dichloroethane at 110°C introduces the chloromethyl group.

Key Parameters:

- Step 1 : −10°C to 25°C, dichloromethane solvent, pyridine as base.

- Step 3 : 110°C reflux, DMF catalysis, 4h reaction time.

Vapor-Phase Halogenation Strategies

Chlorination of Trifluoromethylpyridine Precursors

EP0013474B1 details vapor-phase chlorination of 3-trifluoromethylpyridine at 300–450°C with chlorine gas. While this method primarily targets 2-chloro-5-trifluoromethylpyridine, modifying substituent positions could adapt it for 2-chloromethyl derivatives. For example:

- At 425°C with 1.1:1 Cl₂:substrate ratio, 62% yield of monochlorinated product is achieved.

- Higher chlorine ratios (3.5:1) at 400°C increase dichlorination byproducts (19.1% DCTF).

Comparative Data:

| Substrate | Temp (°C) | Cl₂ Ratio | Yield (%) | Major Product |

|---|---|---|---|---|

| 3-Picoline | 380 | 3.5:1 | 64.1 | 2,5-CTF |

| 3-TFMP | 425 | 1.1:1 | 62 | 2-chloro-5-TFMP |

Functional Group Interconversion

Methoxylation of Chloropyridine Intermediates

Introducing the 6-methoxy group requires nucleophilic substitution. For instance, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine undergoes oxidation with SeO₂ in dichlorobenzene (51% yield) to form a hydroxymethyl intermediate, followed by methylation. Alternatively, direct methoxylation using NaOCH₃/CuI in DMF at 100°C could replace chloro groups.

Chloromethylation via Radical Pathways

Ambeed’s protocol demonstrates bromination of methyl groups using N-bromosuccinimide (NBS) and AIBN in CCl₄ (70% yield). Analogously, chloromethylation could employ Cl₂ gas or SOCl₂ with radical initators:

- Conditions : 80°C, CCl₄ solvent, 16h reflux.

- Challenge : Over-chlorination requires careful stoichiometry control.

Solvent and Catalyst Optimization

Industrial-Scale Considerations

Continuous Flow Reactors

Vapor-phase methods suit continuous production, with fluidized-bed reactors achieving 86.4% TFMP yield at 335°C. Scaling the Chinese patent’s batch process would require:

- Multi-stage reactors for cyclocondensation and chlorination.

- Distillation for intermediate purification (e.g., 74% yield in Step 1).

Emerging Methodologies

Photocatalytic Chlorination

EP0013474B1 reports UV-assisted chlorination at 110°C, yielding 40% 2-chloro-5-TFMP. Adapting this for chloromethylation could reduce energy costs versus thermal methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement with various nucleophiles. Key examples include:

Alkylation with Organoaluminum Reagents

Reaction with trimethylaluminum (Me₃Al) in tetrahydrofuran (THF) and toluene at 0–20°C replaces the chloride with a methyl group, yielding 2-methyl-6-methoxy-4-(trifluoromethyl)pyridine .

Conditions :

-

Solvent: THF/toluene (1:1)

-

Temperature: 0°C → 20°C (12 hours)

-

Yield: Quantitative (crude product used directly in subsequent steps) .

Amination

Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) produces secondary or tertiary amines. For example:

Mechanism : SN2 pathway facilitated by the electron-deficient pyridine ring.

Coupling Reactions

The chloromethyl group participates in cross-coupling reactions under transition-metal catalysis:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives. For instance:

Conditions :

-

Catalyst: Pd(OAc)₂ (0.05 equiv)

-

Ligand: dppf (0.1 equiv)

-

Base: Et₃N (1.5 equiv)

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Oxidation to Carboxylic Acid

The chloromethyl group oxidizes to a carboxylic acid using KMnO₄ or RuO₄:

Conditions : Aqueous acidic medium at 80°C.

Reduction to Hydroxymethyl

Lithium aluminum hydride (LiAlH₄) reduces the chloromethyl group to a hydroxymethyl derivative:

Mechanism : Hydride transfer followed by elimination of HCl.

Iodination

Treatment with iodine in the presence of LDA (lithium diisopropylamide) introduces iodine at the 3-position:

Conditions :

Scientific Research Applications

2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This allows the compound to interact with various biological targets, including enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloromethyl-Trifluoromethyl Pyridine Derivatives

Key Observations :

- Positional Effects : The reactivity and application of chloromethyl-trifluoromethyl pyridines are highly dependent on substituent positions. For example, 2-(chloromethyl)-6-(trifluoromethyl)pyridine (CAS 849094-03-7) is prioritized in agrochemical synthesis due to its accessible C2 chloromethyl group, whereas the C5 trifluoromethyl isomer requires tailored reaction conditions .

- Steric and Electronic Factors: Methoxy groups (e.g., at C6 in ) introduce steric bulk and electron-donating effects, reducing electrophilicity compared to non-methoxy analogs.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

- Synthetic Accessibility : Compounds like 2-(chloromethyl)-6-(trifluoromethyl)pyridine are synthesized via straightforward chlorination (SOCl₂), ensuring high yields (≥95%) , whereas methoxy-containing derivatives (e.g., ) require multi-step protocols, lowering overall efficiency.

- Thermal Stability: Methoxy-substituted pyridines exhibit higher melting points (e.g., 268–287°C in ) compared to non-methoxy analogs, likely due to hydrogen bonding and crystallinity.

Reactivity and Functionalization Potential

- Nucleophilic Substitution : The chloromethyl group at C2 in 2-(chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine undergoes rapid displacement with amines or thiols, enabling diverse functionalization . In contrast, chloro groups at other positions (e.g., C6 in ) show slower kinetics due to steric constraints.

- Cross-Coupling Reactions : Trifluoromethyl groups enhance electron-deficient character, facilitating Suzuki-Miyaura couplings. For example, 2-chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0) reacts efficiently with aryl boronic acids .

Q & A

Q. What are the critical safety protocols for handling 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine in laboratory settings?

- Answer : Researchers must prioritize personal protective equipment (PPE), including gloves, protective eyewear, and lab coats, to avoid skin contact or inhalation. Work should be conducted in a fume hood or glovebox for toxic or volatile byproducts. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination . For spills, use inert absorbents and avoid direct contact.

Q. How can researchers optimize the synthesis yield of this compound?

- Answer : Yield optimization relies on reaction conditions and catalyst selection. For example, Suzuki-Miyaura coupling (using Pd(dppf)Cl₂ and K₃PO₄ in DMF under microwave irradiation) achieves efficient pyridine functionalization. Purification via column chromatography or recrystallization ensures high purity (>95%). A stepwise approach—halogenation, protection, coupling, and deprotection—is recommended (e.g., as shown for analogous pyridine derivatives) .

| Key Reaction Parameters | Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | DMF |

| Temperature | 120°C (microwave-assisted) |

| Base | K₃PO₄ |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Cl, C-F stretches). High-resolution mass spectrometry (HRMS) and elemental analysis further corroborate structural integrity. For analogs, InChI key and PubChem identifiers ensure reproducibility .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence biological activity (e.g., enzyme inhibition)?

- Answer : Substituent placement critically affects interactions with biological targets. For instance, pyridine derivatives with substituents at the C2 position exhibit stronger CYP1B1 inhibition (IC₅₀ = 0.011 µM) than C3/C4 analogs due to enhanced steric and electronic compatibility with the enzyme’s active site. Trifluoromethyl and chloromethyl groups increase lipophilicity, improving membrane permeability and target binding .

Q. What computational strategies predict this compound’s interaction with targets like CYP1B1?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to assess charge transfer. Molecular docking (AutoDock, Schrödinger) models binding poses, while molecular dynamics simulations evaluate stability. For CYP1B1, pyridine ring π-π stacking and hydrogen bonding with heme iron are key interaction modes .

Q. How can contradictory IC₅₀ values across studies be resolved?

- Answer : Discrepancies arise from assay variations (e.g., substrate concentration, incubation time) or compound purity. Standardized protocols (e.g., EROD assay for CYP1B1) and LC-MS purity verification (>98%) are essential. Comparative studies with reference inhibitors (e.g., α-naphthoflavone) contextualize potency claims .

Q. What structural insights from crystallography impact this compound’s reactivity?

- Answer : X-ray crystallography reveals conformational flexibility and hydrogen-bonding networks. For example, analogs like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile show planar pyridine rings, favoring π-stacking in enzyme pockets. Distortions in the trifluoromethyl group’s geometry may alter electrophilicity and reaction pathways .

Q. How do chemical modifications (e.g., oxidation, substitution) enhance material science applications?

- Answer : Substitution with amines or thiols generates derivatives with tailored electronic properties. Oxidation of chloromethyl groups to carboxylates improves solubility for corrosion inhibition. DFT studies show trifluoromethyl groups enhance electron-withdrawing effects, stabilizing metal-ligand complexes in anticorrosive coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.